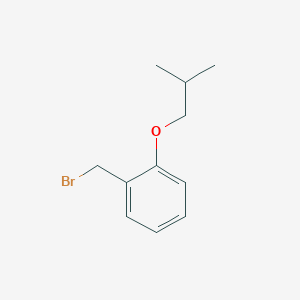

1-(bromomethyl)-2-(2-methylpropoxy)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-2-(2-methylpropoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO/c1-9(2)8-13-11-6-4-3-5-10(11)7-12/h3-6,9H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMRPPXKOKBZGQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=CC=C1CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 1 Bromomethyl 2 2 Methylpropoxy Benzene

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 1-(bromomethyl)-2-(2-methylpropoxy)benzene reveals two primary disconnection points, suggesting two main synthetic routes. The most logical approach involves disconnecting the carbon-bromine bond, leading back to 2-isobutoxytoluene. This intermediate can then be further disconnected at the ether linkage, yielding 2-methylphenol (o-cresol) and an isobutyl halide. This pathway is generally preferred due to the relative ease and selectivity of both the etherification and the subsequent benzylic bromination.

An alternative, though less common, retrosynthesis would involve first disconnecting the ether bond, which would lead to 2-(bromomethyl)phenol (B1590775) and an isobutyl halide. This route is often less favorable due to the potential for competing reactions and the greater reactivity of the benzylic bromide functionality during the etherification step.

Approaches to Benzylic Bromination in Substituted Benzene (B151609) Systems

The selective bromination of the benzylic position of 2-isobutoxytoluene is a critical step in the synthesis of the target compound. This transformation relies on the generation of a resonance-stabilized benzylic radical. chemistrysteps.comlibretexts.org

Radical Bromination Pathways including Green Chemistry Advancements

Historically, benzylic bromination was often achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN) in solvents such as carbon tetrachloride. researchgate.net However, due to the hazardous nature of these reagents and solvents, significant research has focused on developing greener alternatives.

Photocatalysis and Flow Chemistry: Recent advancements have highlighted the use of photocatalysis and continuous flow chemistry for benzylic brominations. acs.orgdigitellinc.com These methods offer improved safety, higher yields, and reduced environmental impact. digitellinc.combohrium.comacs.org Visible light can be used to initiate the radical cascade, eliminating the need for chemical initiators. bohrium.comacs.org Flow reactors provide better control over reaction parameters, such as irradiation time and temperature, leading to higher selectivity and scalability. acs.orgrsc.orgrsc.orgacs.org For instance, a continuous-flow protocol using NBS in acetonitrile (B52724), activated by a compact fluorescent lamp, has demonstrated good to excellent yields for a variety of substrates. acs.org Another green approach involves the in situ generation of bromine using NaBrO₃/HBr in a continuous flow system, which can be performed without an organic solvent, significantly reducing the process mass intensity (PMI). rsc.orgrsc.org

Alternative Selective Bromination Techniques

N-Bromosuccinimide (NBS) in Specific Solvents: NBS remains a widely used reagent for benzylic bromination due to its ability to provide a low, constant concentration of bromine, which minimizes side reactions like electrophilic aromatic substitution. chemistrysteps.commasterorganicchemistry.comchadsprep.com The choice of solvent is crucial for selectivity. While carbon tetrachloride was traditionally used, more environmentally friendly solvents like acetonitrile are now preferred. bohrium.comacs.org Studies have shown that the selectivity of NBS for mono- versus di-bromination can be influenced by the solvent and the electronic nature of the substituents on the aromatic ring. researchgate.net

In situ Generation of Bromine: Generating bromine in situ is a safer alternative to handling elemental bromine. researchgate.net This can be achieved through various methods, including the oxidation of bromide salts. For example, a combination of HBr and an oxidant like hydrogen peroxide can be used. researchgate.net Photoredox catalysis has also emerged as a powerful tool for the in situ generation of bromine from sources like CBr₄, enabling the bromination of various substrates under mild conditions. beilstein-journals.org

Etherification Strategies for the 2-(2-methylpropoxy)moiety

The formation of the ether linkage is the second key transformation in the synthesis of this compound.

Williamson Ether Synthesis in Substituted Phenol (B47542) Derivatives

The Williamson ether synthesis is a classic and widely employed method for preparing ethers. numberanalytics.comwvu.edumasterorganicchemistry.combyjus.comlumenlearning.com This SN2 reaction involves the reaction of a phenoxide ion with an alkyl halide. masterorganicchemistry.combyjus.comlumenlearning.com In the context of our target molecule, 2-methylphenol (o-cresol) would be deprotonated with a suitable base, such as sodium hydroxide (B78521) or sodium hydride, to form the corresponding phenoxide. wvu.edu This nucleophilic phenoxide then displaces the halide (typically bromide or iodide) from isobutyl halide to form 2-isobutoxytoluene. wvu.edu The reaction is typically carried out in a polar aprotic solvent like DMF or DMSO. numberanalytics.com

Table 1: Key Reactions in the Williamson Ether Synthesis

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| Deprotonation | 2-Methylphenol | Sodium Hydroxide (NaOH) or Sodium Hydride (NaH) in a suitable solvent | Sodium 2-methylphenoxide |

| Nucleophilic Substitution (SN2) | Sodium 2-methylphenoxide, Isobutyl bromide | Polar aprotic solvent (e.g., DMF, DMSO), Heat | 2-Isobutoxytoluene |

Alternative Alkylation Procedures for Aryl Ethers

While the Williamson ether synthesis is robust, several alternative methods for the alkylation of phenols have been developed. These can be particularly useful when dealing with sterically hindered substrates or when milder reaction conditions are required.

Transition-Metal-Catalyzed Cross-Coupling: Palladium- and copper-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-O bonds. numberanalytics.com For instance, the Buchwald-Hartwig amination protocol can be adapted for the synthesis of aryl ethers.

Alkylation with Alkenes: Phenols can be alkylated with alkenes in the presence of an acid catalyst. researchgate.net For example, the reaction of phenol with isobutylene (B52900) in the presence of an aluminum phenoxide catalyst can yield tert-butylated phenols. google.comwhiterose.ac.uk While this specific example leads to a different alkyl group, the principle can be applied to other alkenes.

Other Methods: Other approaches include the use of diaryliodonium salts for the arylation of alcohols, which can be effective for synthesizing sterically congested ethers without the need for transition metals. acs.org

Table 2: Comparison of Etherification Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Williamson Ether Synthesis | SN2 reaction of a phenoxide with an alkyl halide. masterorganicchemistry.combyjus.com | Widely applicable, uses readily available starting materials. byjus.com | Requires a strong base, may not be suitable for sensitive substrates. |

| Mitsunobu Reaction | Reaction of a phenol and an alcohol with a phosphine (B1218219) and an azodicarboxylate. | Mild, neutral conditions. | Stoichiometric amounts of reagents are required, generating byproducts. |

| Transition-Metal Catalysis | Cross-coupling of phenols with alkyl halides or other partners. numberanalytics.com | High efficiency and functional group tolerance. | Catalyst cost and removal can be a concern. |

| Alkylation with Alkenes | Acid-catalyzed addition of phenols to alkenes. researchgate.net | Atom-economical. | Can lead to a mixture of products (O- vs. C-alkylation). researchgate.net |

Chemo-, Regio-, and Stereoselectivity Considerations in Synthesis

The synthesis of this compound from 2-isobutoxytoluene necessitates a highly selective bromination reaction. The primary challenge lies in achieving chemoselectivity, specifically benzylic bromination over aromatic ring bromination. The isobutoxy group is an activating group, making the aromatic ring susceptible to electrophilic substitution. Furthermore, regioselectivity is crucial to ensure bromination occurs at the desired benzylic methyl group and not on the aromatic ring, which has multiple potential substitution sites.

Chemoselectivity: The key to favoring benzylic bromination over aromatic bromination is the use of radical initiators under non-polar conditions, a reaction often referred to as the Wohl-Ziegler bromination. sdu.edu.cn The use of N-bromosuccinimide (NBS) as the brominating agent is standard for these transformations. sdu.edu.cn The reaction is typically initiated by light (photochemical initiation) or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. sdu.edu.cnscientificupdate.com These conditions generate a bromine radical, which selectively abstracts a hydrogen atom from the benzylic position, leading to the formation of a resonance-stabilized benzyl (B1604629) radical. This radical then reacts with another molecule of NBS to yield the desired product and a succinimidyl radical, which continues the radical chain reaction.

In contrast, ionic conditions, such as the use of Br₂ with a Lewis acid catalyst, would strongly favor electrophilic aromatic substitution on the electron-rich benzene ring. The isobutoxy group directs electrophilic attack to the ortho and para positions. Therefore, to synthesize this compound with high chemoselectivity, the exclusion of ionic bromination pathways is critical.

Regioselectivity: For the target molecule, regioselectivity primarily concerns the position of bromination. The desired reaction is the substitution of a hydrogen atom on the methyl group attached to the benzene ring. The alternative, aromatic bromination, would likely occur at the positions ortho and para to the strongly activating isobutoxy group. Careful control of the reaction to proceed via a radical mechanism is the primary method to ensure regioselective benzylic bromination. gla.ac.uk It has been shown that for substrates with electron-donating groups, like alkoxy groups, benzylic bromination is favored under radical conditions, while aryl bromination becomes competitive under ionic conditions. gla.ac.uk

Stereoselectivity: As the target molecule, this compound, does not possess a stereocenter at the benzylic carbon, stereoselectivity is not a consideration in its direct synthesis from 2-isobutoxytoluene. However, if the synthesis were to proceed through an intermediate with a chiral center, or if subsequent reactions were planned, the stereochemical outcome of those steps would need to be considered. For the benzylic bromination itself, the intermediate benzyl radical is planar, and therefore any pre-existing stereochemistry at the benzylic carbon would be lost.

Optimization of Reaction Conditions and Yields in Academic Preparations (e.g., microwave assistance, flow chemistry)

Optimizing the synthesis of this compound involves fine-tuning various reaction parameters to maximize the yield of the desired product while minimizing the formation of byproducts, such as the dibrominated product or products of aromatic bromination. Modern techniques like microwave-assisted synthesis and flow chemistry offer significant advantages in this regard.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nih.gov In the context of benzylic bromination, microwave heating can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating. researchgate.net The rapid and uniform heating provided by microwaves can lead to more efficient generation of radicals, thus promoting the desired reaction pathway. nih.govresearchgate.net The optimization of a microwave-assisted synthesis of this compound would involve screening different solvents, the amount of radical initiator, and the microwave power and temperature. Diethyl carbonate has been reported as an environmentally friendly solvent alternative to the traditionally used and toxic carbon tetrachloride for microwave-assisted benzylic brominations. researchgate.net

A hypothetical optimization study for the microwave-assisted synthesis could involve the parameters outlined in the table below.

Table 1: Hypothetical Optimization of Microwave-Assisted Benzylic Bromination

| Entry | Solvent | Initiator (eq.) | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Dichloromethane | AIBN (0.1) | 80 | 15 | Moderate |

| 2 | Acetonitrile | AIBN (0.1) | 80 | 10 | High |

| 3 | Diethyl Carbonate | AIBN (0.1) | 100 | 5 | Very High |

| 4 | Diethyl Carbonate | Benzoyl Peroxide (0.1) | 100 | 5 | High |

Flow Chemistry: Continuous flow chemistry offers several advantages for benzylic bromination reactions, including enhanced safety, better temperature control, and improved selectivity. rsc.orgrsc.org The small reaction volumes and high surface-area-to-volume ratios in flow reactors allow for precise control over reaction parameters and efficient heat and mass transfer. researchgate.net This is particularly beneficial for photochemical reactions, where uniform irradiation of the reaction mixture is crucial for high efficiency. rsc.org

For the synthesis of this compound, a flow setup could involve pumping a solution of 2-isobutoxytoluene and NBS in a suitable solvent (e.g., acetonitrile) through a transparent tube irradiated with a light source (e.g., a household compact fluorescent lamp or LEDs). rsc.orgorganic-chemistry.org The residence time in the irradiated zone, flow rate, and temperature can be precisely controlled to optimize the conversion and minimize the formation of byproducts. An in-line purification step could also be integrated to remove unreacted starting materials or byproducts. rsc.org

The table below illustrates potential parameters for optimizing a flow chemistry approach.

Table 2: Illustrative Parameters for Flow Chemistry Optimization

| Entry | Residence Time (s) | Temperature (°C) | NBS (eq.) | Throughput (kg/day) | Selectivity (mono:di) |

|---|---|---|---|---|---|

| 1 | 60 | 25 | 1.1 | 0.5 | 95:5 |

| 2 | 30 | 25 | 1.1 | 1.0 | 92:8 |

| 3 | 15 | 40 | 1.05 | 2.0 | 98:2 |

| 4 | 15 | 40 | 1.2 | 2.0 | 90:10 |

By systematically varying these parameters, it is possible to identify the optimal conditions that provide high yield, purity, and throughput for the synthesis of this compound. The use of such modern synthetic methodologies allows for a more efficient, safer, and scalable production of this and related compounds.

Reaction Pathways and Derivatization Chemistry of 1 Bromomethyl 2 2 Methylpropoxy Benzene

Nucleophilic Substitution Reactions at the Benzylic Carbon

The benzylic carbon in 1-(bromomethyl)-2-(2-methylpropoxy)benzene is electrophilic and susceptible to attack by nucleophiles, leading to the displacement of the bromide leaving group. These reactions are fundamental in synthetic chemistry for the formation of new carbon-heteroatom and carbon-carbon bonds. Benzylic halides are particularly reactive in substitution reactions because the benzene (B151609) ring can stabilize both the transition state in an SN2 reaction and the carbocation intermediate in an SN1 reaction. quora.comspcmc.ac.in

A wide array of nucleophiles can be employed to displace the benzylic bromide, leading to a diverse range of functionalized products. The nature of the nucleophile plays a significant role in determining the reaction conditions and the resulting product structure.

Oxygen Nucleophiles: Alkoxides, hydroxides, and carboxylates react to form ethers, alcohols, and esters, respectively. For instance, reaction with sodium ethoxide would yield the corresponding benzyl (B1604629) ethyl ether.

Nitrogen Nucleophiles: Ammonia, primary amines, and secondary amines can be used to synthesize primary, secondary, and tertiary benzylic amines. Azide ions are also effective nucleophiles, producing benzylic azides which can be further transformed.

Sulfur Nucleophiles: Thiolates and hydrogen sulfide are excellent nucleophiles that readily displace the bromide to form thioethers and thiols.

Carbon-based Nucleophiles: Cyanide ions provide a direct route to introduce a nitrile group, extending the carbon chain by one. Enolates and organometallic reagents also serve as carbon nucleophiles, forming new carbon-carbon bonds.

The table below summarizes the outcomes of nucleophilic substitution with various nucleophiles.

| Nucleophile Type | Example Nucleophile | Reagent Example | Product Class |

| Oxygen | Alkoxide | Sodium Ethoxide (NaOEt) | Ether |

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | Alcohol | |

| Carboxylate | Sodium Acetate (NaOAc) | Ester | |

| Nitrogen | Amine | Diethylamine (Et₂NH) | Amine |

| Azide | Sodium Azide (NaN₃) | Azide | |

| Sulfur | Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether |

| Carbon | Cyanide | Sodium Cyanide (NaCN) | Nitrile |

| Enolate | Sodium salt of diethyl malonate | Substituted Malonic Ester |

Benzylic halides like this compound can undergo nucleophilic substitution via both SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) mechanisms. quora.comspcmc.ac.in The operative pathway is determined by several factors, including the structure of the substrate, the strength of the nucleophile, the nature of the leaving group, and the polarity of the solvent. vedantu.com

SN1 Mechanism: This is a two-step process that proceeds through a carbocation intermediate. vedantu.com The rate-determining first step is the ionization of the C-Br bond to form a benzylic carbocation. This carbocation is resonance-stabilized by the adjacent benzene ring, making the SN1 pathway favorable. quora.com The reaction is favored by weak nucleophiles and polar protic solvents (e.g., water, alcohols), which can solvate both the departing leaving group and the carbocation intermediate. vedantu.com

SN2 Mechanism: This is a one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. spcmc.ac.invedantu.com This pathway is favored for primary benzylic halides due to the relatively unhindered nature of the benzylic carbon. libretexts.org Strong nucleophiles and polar aprotic solvents (e.g., acetone, DMSO) promote the SN2 reaction. vedantu.com The SN2 transition state is also stabilized by conjugation with the benzene ring. spcmc.ac.in

For this compound, which is a primary benzylic bromide, the SN2 mechanism is often competitive and can be favored under conditions with strong nucleophiles and aprotic solvents. However, the stability of the benzylic carbocation means that SN1 pathways can also be readily accessed, particularly with weak nucleophiles in protic solvents. spcmc.ac.inlibretexts.org

Elimination Reactions and Formation of Styrenic Derivatives

Elimination reactions involve the removal of atoms or groups from adjacent carbons to form a double bond. For alkyl halides, this typically involves the removal of a hydrogen atom from a β-carbon and the halide from the α-carbon.

Similar to substitution reactions, elimination reactions can proceed through unimolecular (E1) or bimolecular (E2) pathways. pharmaguideline.comlibretexts.org

E1 Mechanism: The E1 (Elimination Unimolecular) reaction is a two-step process that begins with the formation of a carbocation, identical to the first step of the SN1 reaction. pharmaguideline.com In the second step, a weak base removes a proton from a carbon adjacent to the carbocation (a β-proton), forming a π-bond. E1 reactions are favored by weak bases and polar protic solvents and often compete with SN1 reactions. libretexts.orgchemistrysteps.com

E2 Mechanism: The E2 (Elimination Bimolecular) reaction is a concerted, one-step process where a strong base removes a β-proton simultaneously with the departure of the leaving group. pharmaguideline.comchemistrysteps.com This pathway requires an anti-periplanar arrangement of the β-hydrogen and the leaving group. E2 reactions are favored by strong, often bulky, bases and compete with SN2 reactions. chemistrysteps.com

For the parent compound this compound, elimination to form a styrenic derivative is not a viable pathway under standard conditions. This is because there are no β-hydrogens on an adjacent sp³-hybridized carbon atom; the only adjacent carbons are part of the aromatic ring. Removal of a proton from the benzene ring to form a double bond outside the ring is energetically unfavorable. stackexchange.com

When an alkyl halide possesses multiple, non-equivalent β-hydrogens, elimination can lead to the formation of more than one constitutional isomer of the alkene product. The regioselectivity of the reaction determines which isomer is the major product.

Zaitsev's Rule: This rule states that in an elimination reaction, the more substituted (and therefore more stable) alkene is typically the major product. chemistrysteps.comkhanacademy.org This outcome is favored when using small, strong bases.

Hofmann's Rule: When a sterically hindered (bulky) base is used, the major product is often the less substituted alkene. chemistrysteps.com The bulky base preferentially removes the more sterically accessible β-hydrogen.

While not directly applicable to this compound itself, if a related benzylic bromide with β-hydrogens (e.g., 1-(1-bromoethyl)-2-(2-methylpropoxy)benzene) were to undergo elimination, the regiochemical outcome would be governed by these principles. The use of a small base like sodium ethoxide would favor the formation of the more substituted styrenic derivative (Zaitsev product), whereas a bulky base like potassium tert-butoxide would favor the less substituted isomer (Hofmann product). chemistrysteps.com

Organometallic Cross-Coupling Reactions Utilizing the Benzylic Bromide

The benzylic bromide functionality is an excellent electrophile for transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. cem.com These reactions typically involve a palladium or nickel catalyst that facilitates the coupling of the benzylic halide with an organometallic nucleophile.

Suzuki-Miyaura Coupling: This reaction couples the benzylic bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.govnih.gov The Suzuki reaction is known for its high functional group tolerance and the use of relatively non-toxic boron reagents. nih.gov

Kumada Coupling: The Kumada coupling involves the reaction of the benzylic bromide with a Grignard reagent (an organomagnesium compound). wikipedia.org This reaction is typically catalyzed by nickel or palladium complexes. wikipedia.org The use of specific ligands, such as Xantphos, can minimize side reactions like β-hydride elimination and allow the reaction to proceed under mild conditions. organic-chemistry.orgacs.orgacs.org

Sonogashira Coupling: This reaction forms a C(sp³)–C(sp) bond by coupling the benzylic bromide with a terminal alkyne. wikipedia.orglibretexts.org The reaction is catalyzed by a combination of a palladium complex and a copper(I) co-catalyst. thieme-connect.com Recent developments have also explored copper-free conditions. thieme-connect.com

These cross-coupling reactions provide efficient and versatile routes for the synthesis of complex diarylmethanes, benzyl alkynes, and other substituted aromatic compounds starting from this compound.

| Coupling Reaction | Nucleophilic Partner | Catalyst System | Typical Product |

| Suzuki-Miyaura | Organoboron Reagent (e.g., Arylboronic acid) | Palladium complex + Base | Diaryl- or Alkyl-Aryl Methane |

| Kumada | Grignard Reagent (e.g., Arylmagnesium bromide) | Palladium or Nickel complex | Diaryl- or Alkyl-Aryl Methane |

| Sonogashira | Terminal Alkyne | Palladium complex + Copper(I) salt + Base | Benzyl Alkyne |

Suzuki-Miyaura Coupling with Boronic Acid Derivatives

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organoboron compounds and organic halides. libretexts.orgyoutube.com For a substrate like this compound, this reaction would involve the coupling of the benzylic carbon with an aryl or vinyl boronic acid or its ester derivatives.

The catalytic cycle typically begins with the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of the benzylic bromide. libretexts.org This is followed by transmetalation with the organoboron reagent, activated by a base, and concludes with reductive elimination to yield the final product and regenerate the palladium(0) catalyst. youtube.com Microwave conditions have been shown to facilitate the Suzuki-Miyaura coupling of benzylic bromides with various arylboronic acids, often leading to high yields of diarylmethane products. nih.gov

Expected Reaction Scheme:

Table 1: Illustrative Examples of Suzuki-Miyaura Coupling with Benzylic Bromides This table presents data for analogous benzylic bromides to illustrate the expected reaction conditions and outcomes.

| Benzylic Bromide | Boronic Acid | Catalyst / Ligand | Base | Solvent | Yield (%) |

| Benzyl bromide | Phenylboronic acid | Pd(OAc)₂ / JohnPhos | K₂CO₃ | DMF | High |

| 5-(Bromomethyl)isoxazole | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / JohnPhos | K₂CO₃ | DMF | 85 |

| Benzyl bromide | 2-Thiopheneboronic acid | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | 95 |

Data sourced from studies on analogous compounds. nih.gov

Heck and Sonogashira Reactions with Unsaturated Substrates

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed coupling of an unsaturated halide with an alkene in the presence of a base. wikipedia.org While typically used with aryl or vinyl halides, benzylic halides can also serve as substrates. The reaction of this compound with an alkene, such as styrene or an acrylate, would be expected to form a new carbon-carbon bond at the benzylic position, leading to a substituted alkene. The mechanism involves oxidative addition of the palladium(0) catalyst to the benzyl bromide, followed by migratory insertion of the alkene and subsequent β-hydride elimination. rsc.orgorganic-chemistry.org

Sonogashira Reaction

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orglibretexts.org This reaction can also be applied to benzylic bromides to synthesize benzylic alkynes. For this compound, a Sonogashira coupling with a terminal alkyne would yield a propargylated aromatic compound. Recent protocols have demonstrated efficient, copper-free Sonogashira couplings of benzyl bromides with lithium acetylides at room temperature, showing high functional group tolerance. rsc.orgucsb.edu

Table 2: Representative Conditions for Heck and Sonogashira Reactions with Benzyl Halides This table provides examples with analogous benzyl halides to illustrate typical reaction parameters.

| Reaction | Benzyl Halide | Unsaturated Substrate | Catalyst System | Base | Solvent |

| Heck | Benzyl chloride | Acrylonitrile | [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 / Lutidine | - | MeCN |

| Sonogashira | Benzyl bromide | Phenylacetylene | Pd[P(tBu₃)]₂ / (if needed CuI) | Amine base | THF |

| Sonogashira | Benzyl bromide | (Trimethylsilyl)acetylene | Pd(OAc)₂ / Ligand | Base | NMP |

Data sourced from studies on analogous compounds. rsc.orgacs.org

Kumada and Negishi Coupling Strategies

Kumada Coupling

The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by nickel or palladium complexes, to form a new carbon-carbon bond. wikipedia.org This method is effective for coupling benzylic halides. The reaction of this compound with an aryl or alkyl Grignard reagent would be expected to proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. researchgate.net The use of specific ligands, such as Xantphos, has been shown to minimize side reactions like β-elimination when using secondary benzylic bromides. organic-chemistry.org

Negishi Coupling

The Negishi coupling is a versatile palladium- or nickel-catalyzed reaction that couples an organozinc reagent with an organic halide. organic-chemistry.org This reaction is known for its broad scope, including the use of benzylic halides. dntb.gov.ua The coupling of this compound would first involve the formation of a benzylic zinc reagent, which can then couple with another organic halide, or alternatively, the benzyl bromide itself can be coupled with a pre-formed organozinc reagent. nih.govacs.org This method is particularly useful due to the high functional group tolerance of organozinc compounds. organic-chemistry.orgacs.org

Table 3: Illustrative Kumada and Negishi Coupling Reactions with Benzylic Halides This table shows examples with analogous benzyl halides to demonstrate the potential of these reactions.

| Reaction | Benzylic Halide | Organometallic Reagent | Catalyst / Ligand | Solvent |

| Kumada | Benzyl bromide | Phenylmagnesium bromide | NiCl₂(dppp) | Ether |

| Kumada | 1-Bromoethylbenzene | 4-Methoxyphenylmagnesium bromide | Pd(OAc)₂ / Xantphos | THF |

| Negishi | Benzyl chloride | Phenylzinc chloride | Pd(dba)₂ / P(o-tol)₃ | THF |

| Negishi | Benzyl bromide | Ethyl 4-iodobenzoate (with Zn) | PdCl₂(Amphos)₂ | Water |

Data sourced from studies on analogous compounds. organic-chemistry.orgnih.gov

Reductive Transformations of the Bromomethyl Group

The bromomethyl group of this compound is susceptible to reductive transformations. A common transformation is the reduction of the benzylic bromide to a methyl group. This can be achieved through various methods, including catalytic hydrogenation or using reducing agents like zinc in the presence of an acid (e.g., Zn/HCl). askfilo.com Such a reaction would convert this compound into 1-isobutoxy-2-methylbenzene. Another potential reductive pathway is the formation of a bibenzyl derivative through reductive coupling, which can occur under certain conditions. researchgate.net

Radical Reactions Involving the Benzylic Bromide

The benzylic C-H bonds are weaker than typical alkyl C-H bonds, making the benzylic position susceptible to radical reactions. utexas.edu Similarly, the carbon-bromine bond in a benzylic bromide is prone to homolytic cleavage to form a resonance-stabilized benzylic radical. chemistrysteps.comkhanacademy.org This reactivity is fundamental to benzylic bromination, where a methyl group on a benzene ring is converted to a bromomethyl group using reagents like N-bromosuccinimide (NBS) under radical initiation (UV light or peroxides). masterorganicchemistry.comchemistrysteps.com

For this compound, the benzylic bromide itself can act as a precursor to a benzylic radical. nih.gov This radical can then participate in various reactions, such as addition to alkenes (Giese reaction) or other coupling processes. acs.orgchemistryviews.org The stability of the benzylic radical, due to resonance delocalization into the aromatic ring, is the driving force for these transformations. sciencemadness.org

Mechanism of Benzylic Radical Formation and Reaction:

Initiation: Homolytic cleavage of the C-Br bond, often induced by light or a radical initiator, forms a benzylic radical and a bromine radical.

Propagation/Reaction: The benzylic radical can react with other species, for example, abstracting an atom from another molecule or adding across a double bond.

Formation of Heterocyclic Scaffolds and Complex Organic Structures

Benzylic halides are valuable building blocks for the synthesis of heterocyclic compounds and more complex molecular architectures. nih.gov The electrophilic carbon of the bromomethyl group in this compound makes it an excellent substrate for nucleophilic substitution reactions with heteroatomic nucleophiles.

For instance, reaction with primary amines or diamines can lead to the formation of N-containing heterocycles like isoindolines or other fused ring systems. Similarly, reaction with nitrogen-containing heterocycles such as imidazoles or pyrroles can lead to N-benzylated products, which are precursors to various functional molecules. researchgate.netnih.gov The use of benzyl dibromides in reactions with compounds like nitrosobenzene has been shown to generate N-O heterocycles. researchgate.net By employing this compound in reactions with suitable difunctional nucleophiles, a variety of heterocyclic scaffolds can be constructed.

Advanced Spectroscopic and Structural Elucidation of 1 Bromomethyl 2 2 Methylpropoxy Benzene and Its Derivatives

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum of o-bis(bromomethyl)benzene, recorded in deuterochloroform (CDCl₃), reveals two key signals that correspond to the distinct proton environments in the molecule. rsc.org A singlet is observed at approximately 4.68 ppm, which is attributed to the four protons of the two bromomethyl (-CH₂Br) groups. rsc.org The chemical shift in this downfield region is characteristic of methylene (B1212753) protons attached to an electron-withdrawing bromine atom and a benzene (B151609) ring. The aromatic region of the spectrum displays a multiplet between 7.26 and 7.39 ppm, integrating to four protons. rsc.org This complex signal arises from the protons on the benzene ring, which exhibit coupling to each other.

Table 1: ¹H NMR Data for o-bis(bromomethyl)benzene

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.68 | s | 4H | -CH₂Br |

| 7.26-7.39 | m | 4H | Ar-H |

Source: The Royal Society of Chemistry rsc.org

¹³C NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum of o-bis(bromomethyl)benzene provides further confirmation of its structure by identifying the different carbon environments. The spectrum shows three distinct signals. A signal at 30.1 ppm corresponds to the carbon atoms of the two equivalent bromomethyl groups. rsc.org In the aromatic region, two signals are observed: one at 129.6 ppm, assigned to the two CH carbons at positions 4 and 5 of the benzene ring, and another at 131.2 ppm, attributed to the CH carbons at positions 3 and 6. rsc.org The quaternary carbons to which the bromomethyl groups are attached (C-1 and C-2) appear at 136.7 ppm. rsc.org

Table 2: ¹³C NMR Data for o-bis(bromomethyl)benzene

| Chemical Shift (δ) ppm | Assignment |

| 30.1 | -CH₂Br |

| 129.6 | C-4, C-5 |

| 131.2 | C-3, C-6 |

| 136.7 | C-1, C-2 |

Source: The Royal Society of Chemistry rsc.org

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Mapping

COSY (Correlation Spectroscopy) would reveal the coupling between adjacent protons. For o-bis(bromomethyl)benzene, cross-peaks would be expected between the aromatic protons, confirming their connectivity within the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence) would establish one-bond correlations between protons and their directly attached carbons. This would definitively link the ¹H signal at 4.68 ppm to the ¹³C signal at 30.1 ppm, and the aromatic proton signals to their corresponding carbon signals.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

The IR spectrum of o-bis(bromomethyl)benzene (KBr pellet) exhibits several key absorption bands. Weak bands are observed at 1437 cm⁻¹ and 1419 cm⁻¹, which can be attributed to C-C stretching vibrations within the aromatic ring. rsc.org Stronger absorptions at 1227 cm⁻¹ and 1198 cm⁻¹ are likely associated with in-plane C-H bending modes. rsc.org The spectrum also shows a weak band at 848 cm⁻¹ and another at 750 cm⁻¹, which are characteristic of out-of-plane C-H bending for the ortho-disubstituted benzene ring. rsc.org The C-Br stretching vibration is expected to appear at lower frequencies, typically in the range of 600-500 cm⁻¹.

A Raman spectrum for o-bis(bromomethyl)benzene is also available, providing complementary information to the IR spectrum. chemicalbook.com

Table 3: Key IR Absorption Bands for o-bis(bromomethyl)benzene

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1437 | w | Aromatic C-C stretch |

| 1419 | w | Aromatic C-C stretch |

| 1227 | s | In-plane C-H bend |

| 1198 | s | In-plane C-H bend |

| 848 | w | Out-of-plane C-H bend |

| 750 | w | Out-of-plane C-H bend |

Source: The Royal Society of Chemistry rsc.org

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. The mass spectrum of o-bis(bromomethyl)benzene shows a characteristic isotopic pattern for a molecule containing two bromine atoms. uni.lu The molecular ion peak [M]⁺ would appear as a triplet of peaks due to the presence of the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, in an approximate 1:2:1 intensity ratio. The exact mass of the molecular ion is 261.8993 Da. nih.gov

The fragmentation pattern in the mass spectrum provides further structural information. A prominent peak is observed at m/z 183, which corresponds to the loss of one bromine atom ([M-Br]⁺). uni.lu The base peak in the spectrum is at m/z 104, which can be attributed to the formation of the xylylene cation ([C₈H₈]⁺) after the loss of both bromine atoms. uni.lu

X-ray Crystallography for Solid-State Structural Determination (if applicable to derivatives)

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. While specific crystallographic data for o-bis(bromomethyl)benzene is referenced in the Cambridge Structural Database (CSD identifier: 601766), detailed structural parameters were not available in the searched literature. iucr.org

However, detailed crystallographic studies have been performed on related derivatives, such as 1,4-bis(bromomethyl)benzene. rsc.org These studies reveal important information about bond lengths, bond angles, and intermolecular interactions in the solid state, which are often governed by halogen bonding and other non-covalent interactions. For instance, in one of its polymorphs, 1,4-dibromo-2,5-bis(bromomethyl)benzene, the crystal packing is noted to form Br₄ squares, indicating significant bromine-bromine interactions.

Chiroptical Spectroscopy for Stereochemical Assignment (if chiral derivatives are formed)

The parent compound, 1-(bromomethyl)-2-(2-methylpropoxy)benzene, is achiral. However, if a chiral derivative were to be synthesized, for example, by introducing a stereocenter in the alkoxy side chain or through the formation of a chiral atropisomer, chiroptical spectroscopy techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) would be essential for assigning the absolute stereochemistry.

These techniques measure the differential absorption or rotation of left- and right-circularly polarized light. The resulting spectra, often compared with theoretical calculations, can provide definitive information about the stereochemical configuration of the chiral derivative. Currently, there is no information available in the scientific literature regarding chiral derivatives of this compound.

Computational Chemistry and Theoretical Modeling of 1 Bromomethyl 2 2 Methylpropoxy Benzene

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. mdpi.com It is particularly effective for medium-sized organic molecules like 1-(bromomethyl)-2-(2-methylpropoxy)benzene, offering a balance between computational cost and accuracy. espublisher.com Calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-31G(d,p) or 6-311++G(d,p), which defines the set of mathematical functions used to build the molecular orbitals. nih.govglobalresearchonline.net These calculations yield fundamental information about the molecule's electron distribution, orbital energies, and reactivity. mdpi.com

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the electron-donating capability of a molecule, while the LUMO indicates its electron-accepting ability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. espublisher.com

For this compound, the FMO analysis would predict that the HOMO is primarily localized on the electron-rich benzene (B151609) ring, a result of the electron-donating effect of the ortho-isobutoxy group. Conversely, the LUMO is expected to be centered on the bromomethyl group, specifically on the antibonding σ* orbital of the C-Br bond. This distribution pinpoints the benzylic carbon as the primary site for nucleophilic attack. An out-of-phase mixing of orbitals on the aromatic core and the substituent can lead to an elevated HOMO, while an in-phase combination can lower the LUMO energy, thus narrowing the HOMO-LUMO gap. semanticscholar.org

Table 1: Illustrative FMO Properties for this compound

| Parameter | Predicted Energy (eV) | Description |

| HOMO Energy | -6.5 eV | Highest Occupied Molecular Orbital; associated with the electron-donating aromatic ring. |

| LUMO Energy | -0.8 eV | Lowest Unoccupied Molecular Orbital; associated with the electron-accepting C-Br bond. |

| HOMO-LUMO Gap | 5.7 eV | Energy difference indicating high kinetic stability. espublisher.com |

Electrostatic Potential (ESP) maps, also known as molecular electrostatic potential (MEP) surfaces, provide a three-dimensional visualization of the charge distribution across a molecule. libretexts.org These maps are invaluable for predicting sites of electrophilic and nucleophilic attack, as well as non-covalent interactions like hydrogen bonding. researchgate.net The map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-poor and susceptible to nucleophilic attack. walisongo.ac.idresearchgate.net

In the case of this compound, the ESP map would show a significant negative potential around the highly electronegative oxygen atom of the isobutoxy group and, to a lesser extent, the bromine atom. These areas represent the likely sites for interaction with electrophiles. Conversely, a positive potential would be observed around the hydrogen atoms, particularly the benzylic hydrogens of the bromomethyl group, indicating their acidic nature and susceptibility to interaction with nucleophiles.

Table 2: Predicted Electrostatic Potential Values at Key Atomic Sites (Illustrative)

| Atomic Site | Predicted ESP Value (a.u.) | Implication |

| Oxygen (isobutoxy) | -0.035 | Strong negative potential; site for electrophilic attack or hydrogen bonding. researchgate.net |

| Bromine | -0.015 | Moderate negative potential; contributes to the electrophilic character of the adjacent carbon. walisongo.ac.id |

| Benzylic Carbon | +0.020 | Positive potential due to bonding with electronegative Br, making it a key site for nucleophilic attack. |

| Aromatic Hydrogens | +0.010 | Mildly positive potential. |

Conformational Analysis and Energy Minimization Studies

Organic molecules with rotatable single bonds can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest potential energy) and to determine the energy barriers between them. nih.gov For this compound, the key rotatable bonds include the C-O bond of the ether linkage and the C-C bond of the isobutyl group, as well as the bond connecting the bromomethyl group to the aromatic ring.

Table 3: Hypothetical Relative Energies of Key Conformers

| Conformer | Dihedral Angle (Ar-C-O-C) | Relative Energy (kcal/mol) | Predicted Population (298 K) |

| 1 (Global Minimum) | 180° (anti-periplanar) | 0.00 | ~ 75% |

| 2 (Local Minimum) | 60° (gauche) | 1.20 | ~ 15% |

| 3 (Local Minimum) | -60° (gauche) | 1.25 | ~ 10% |

Transition State Modeling for Reaction Pathways

Transition state (TS) theory is used to model the energy profile of a chemical reaction, providing critical information about reaction mechanisms and rates. By locating the transition state structure—the highest energy point along the reaction coordinate—researchers can calculate the activation energy (Ea), which is the minimum energy required for the reaction to occur. nih.gov

For this compound, a primary reaction pathway of interest is nucleophilic substitution at the benzylic carbon, where the bromide ion acts as a leaving group. Transition state modeling using DFT can simulate the approach of a nucleophile (e.g., hydroxide (B78521), cyanide) to the benzylic carbon. The calculation would identify the geometry and energy of the trigonal bipyramidal transition state. The resulting activation energy helps to predict the reaction's feasibility and kinetics under various conditions.

Table 4: Illustrative Transition State Modeling for an Sₙ2 Reaction

| Reaction Parameter | Nucleophile: OH⁻ | Nucleophile: CN⁻ |

| Reaction Type | Sₙ2 | Sₙ2 |

| Calculated Activation Energy (Ea) | 20.5 kcal/mol | 18.2 kcal/mol |

| Reaction Enthalpy (ΔH) | -15.3 kcal/mol (Exothermic) | -25.8 kcal/mol (Exothermic) |

Molecular Dynamics Simulations to Understand Dynamic Behavior

While quantum mechanical methods are excellent for static properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent interactions, and transport properties. nih.govmdpi.com

An MD simulation of this compound could be used to understand its behavior in a solution. By placing the molecule in a simulation box filled with solvent molecules (e.g., water or a nonpolar solvent), one can study its diffusion rate, solvation shell structure, and the time-dependent fluctuations of its rotatable bonds. Such simulations are typically run for nanoseconds and rely on force fields like AMBER or CHARMM, which are sets of parameters that define the potential energy of the system. nih.gov

Table 5: Typical Parameters for an MD Simulation

| Parameter | Setting | Purpose |

| Force Field | AMBER | Defines the inter- and intramolecular potentials. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. |

| Temperature | 300 K | Simulates room temperature conditions. |

| Simulation Time | 100 ns | Allows for sufficient sampling of conformational space. nih.gov |

| Time Step | 2.0 fs | Integration step for solving equations of motion. |

Quantum Chemical Calculations for Spectroscopic Parameter Prediction

Quantum chemical calculations are highly effective at predicting various spectroscopic parameters, providing a powerful tool for structure verification and analysis. nih.gov Time-Dependent DFT (TD-DFT) is commonly used to predict UV-Vis absorption spectra, while standard DFT calculations can accurately predict NMR chemical shifts and IR vibrational frequencies. espublisher.com

For this compound, these calculations can generate a theoretical spectrum to be compared with experimental data.

NMR: Prediction of ¹H and ¹³C chemical shifts helps in assigning peaks in experimental spectra.

IR: Calculation of vibrational frequencies can identify characteristic peaks, such as the C-Br stretch, aromatic C-H bends, and the C-O-C ether stretch.

UV-Vis: TD-DFT calculations can predict the wavelength of maximum absorption (λ_max) corresponding to electronic transitions, typically π → π* transitions within the benzene ring.

Table 6: Illustrative Predicted Spectroscopic Data

| Spectroscopy | Parameter | Predicted Value | Assignment |

| ¹H NMR | Chemical Shift (δ) | 4.5 ppm | -CH₂-Br protons |

| ¹³C NMR | Chemical Shift (δ) | 33 ppm | -CH₂-Br carbon |

| IR | Vibrational Frequency (cm⁻¹) | 650 cm⁻¹ | C-Br stretch |

| UV-Vis | λ_max | 275 nm | π → π* transition in the benzene ring |

Emerging Applications and Functionalization of 1 Bromomethyl 2 2 Methylpropoxy Benzene in Materials Science and Catalysis

A Promising Precursor in Polymer Chemistry and Macromolecular Synthesis

The presence of the reactive benzylic bromide in 1-(bromomethyl)-2-(2-methylpropoxy)benzene makes it a valuable monomer and agent for creating complex macromolecular structures. Its utility in polymerization reactions and as a cross-linking agent is a growing area of research.

Monomer for Polymerization Reactions

The bromomethyl group of this compound serves as a reactive site for various polymerization techniques. While specific studies on this exact monomer are not extensively documented, its structure is analogous to other styrenic and benzyl (B1604629) halide monomers that readily undergo polymerization. It can theoretically be used in controlled radical polymerization methods, such as Atom Transfer Radical Polymerization (ATRP), where the bromine atom can be reversibly activated and deactivated to control polymer chain growth. This would allow for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity.

Furthermore, it can participate in condensation polymerizations. For instance, reaction with diols or other difunctional nucleophiles could lead to the formation of polyesters or polyethers, incorporating the 2-(2-methylpropoxy)phenyl moiety into the polymer backbone. This substituent can influence the polymer's solubility, thermal properties, and morphology.

Cross-linking Agent in Advanced Materials

The ability of the bromomethyl group to react with various functional groups makes this compound a potential cross-linking agent. In this role, it can be used to create network polymers with enhanced mechanical and thermal stability. For example, it can be added during the polymerization of other monomers to form covalent bonds between polymer chains, transforming linear polymers into a three-dimensional network. This process is crucial for the production of materials like hydrogels, thermosets, and elastomers. The 2-methylpropoxy group can again play a crucial role in dictating the properties of the final cross-linked material by influencing the spacing and flexibility of the cross-links.

A Foundation for Ligand Synthesis and Coordination Chemistry

The derivatization of this compound opens up a rich field of coordination chemistry, where the resulting ligands can be used to create metal complexes with significant catalytic activity.

Derivatization for Metal Complexation

The bromomethyl group is a versatile handle for introducing coordinating functionalities. Through nucleophilic substitution reactions, a wide variety of donor atoms can be attached to the benzylic position. For example, reaction with primary or secondary amines can yield mono- or bidentate ligands. Similarly, reaction with phosphines or thiols can produce ligands with soft donor atoms, suitable for coordinating with a range of transition metals. The ortho-alkoxy group can also play a role in the coordination sphere, either through direct coordination to the metal center, forming a chelate ring, or by sterically influencing the geometry of the resulting metal complex.

Table 1: Potential Ligand Synthesis from this compound

| Reactant | Resulting Ligand Type | Potential Coordinating Atoms |

| Primary/Secondary Amine | N-donor | Nitrogen |

| Diphosphine | P,P-donor | Phosphorus |

| Amino-thiol | N,S-donor | Nitrogen, Sulfur |

| Pyridine-thiol | N,S-donor | Nitrogen, Sulfur |

Application in Homogeneous and Heterogeneous Catalysis

Metal complexes derived from ligands based on this compound have potential applications in both homogeneous and heterogeneous catalysis. In homogeneous catalysis, the solubility of the complex, influenced by the 2-methylpropoxy group, can be tuned for optimal performance in various organic solvents. These catalysts could be active in a range of reactions, including cross-coupling reactions, hydrogenations, and oxidations. The steric bulk of the ortho substituent can create a specific chiral environment around the metal center, which is highly desirable for asymmetric catalysis.

For heterogeneous catalysis, these ligands can be anchored to solid supports, such as silica (B1680970) or polymers. This immobilization allows for easy separation of the catalyst from the reaction mixture, which is advantageous for industrial processes. The supported catalysts can be used in flow reactors and are often more stable and reusable than their homogeneous counterparts.

An Intermediate in the Synthesis of Functional Organic Materials

Beyond polymers and catalysts, this compound is a valuable intermediate for the synthesis of a variety of functional organic materials. These materials often possess specific electronic, optical, or self-assembly properties.

Organic Light-Emitting Diode (OLED) Precursors

While detailed studies on the direct application of this compound in commercial OLEDs are not widely published, its potential lies in its function as a precursor for more complex organic molecules used in OLED technology. The presence of the bromomethyl group allows for straightforward chemical modification, a key step in the synthesis of specialized polymers and small molecules for emissive and charge-transport layers. The 2-methylpropoxy group helps to ensure solubility in organic solvents, which is crucial for processing and fabricating thin films for OLED devices. Researchers utilize such precursors to build larger, conjugated systems that form the core of OLED materials.

Precursors for Optoelectronic Materials

In the broader field of optoelectronics, this compound serves as a foundational building block. Its utility stems from the ability to undergo various coupling reactions (e.g., Suzuki, Stille, Heck) via its reactive sites. These reactions allow for the systematic construction of polymers and dendrimers with tailored electronic properties. The isobutoxy group can influence the final material's morphology and processing characteristics, which are critical for performance in devices like organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). The specific steric and electronic effects of the substituents can be fine-tuned to control the packing of molecules in the solid state, thereby influencing charge mobility and device efficiency.

Scaffold for Supramolecular Assembly and Nanostructure Design

The structure of this compound is well-suited for designing complex supramolecular assemblies and nanostructures. The reactive bromomethyl handle enables its attachment to other molecules, surfaces, or nanoparticles. This "bottom-up" approach is fundamental to creating ordered structures with specific functions. The bulky isobutoxy group can direct the self-assembly process through steric interactions, influencing the geometry and stability of the resulting nanostructures. This capability makes it a valuable tool for researchers exploring the creation of molecular cages, functionalized surfaces, and other complex architectures for applications in sensing, catalysis, and molecular recognition.

Role in Advanced Chemical Biology Probes (Non-Clinical Focus on Tool Development)

In the realm of chemical biology, the development of precise molecular tools is essential for studying biological processes. Chemical probes are small molecules designed to interact with specific biological targets. nih.gov The compound this compound can serve as a core scaffold for creating such probes. Its bromomethyl group is a reactive "warhead" that can be used to covalently label proteins or other biomolecules, often at specific sites like cysteine residues. The benzene (B151609) ring and the isobutoxy group form the "scaffold" and "solubility element," which can be further modified to optimize binding affinity, selectivity, and cell permeability for the target of interest. nih.gov This modular design allows for the systematic development of potent and selective probes to investigate protein function and cellular pathways without a direct therapeutic goal. nih.govchemicalprobes.org

Interactive Data Table: Compound Properties

| Property | Value |

| Compound Name | This compound |

| CAS Number | 1094303-23-7 |

| Molecular Formula | C11H15BrO |

| Molecular Weight | 243.14 g/mol |

| SMILES | CC(C)COC1=CC=CC=C1CBr |

| Predicted XlogP | 3.8 |

Future Research Trajectories and Unexplored Academic Avenues for 1 Bromomethyl 2 2 Methylpropoxy Benzene

Development of Novel Green Chemistry Approaches for Synthesis and Derivatization

The pursuit of environmentally benign chemical processes presents a significant and valuable research direction for the synthesis and derivatization of 1-(bromomethyl)-2-(2-methylpropoxy)benzene. Traditional synthesis routes for bromomethylated aromatic compounds often involve hazardous reagents and solvents. Future research should focus on aligning its production with the principles of green chemistry.

Key areas for investigation include:

Alternative Brominating Agents: Research into substitutes for elemental bromine, which is highly corrosive and toxic, is a priority. Agents like N-Bromosuccinimide (NBS) offer a safer, solid-phase alternative for benzylic brominations. cambridgescholars.com Further exploration could involve the use of bromide/bromate (XBr/XBrO₃) couples in aqueous media, which can offer an environmentally friendly approach to bromination. cambridgescholars.com

Green Solvents: The replacement of conventional chlorinated solvents (e.g., carbon tetrachloride), often used in radical brominations, with greener alternatives is crucial. Supercritical fluids like CO₂, ionic liquids, or bio-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) could be investigated for both the synthesis and subsequent derivatization reactions.

Catalytic Systems: Developing catalytic methods for benzylic bromination that avoid the need for radical initiators like azobisisobutyronitrile (AIBN) would be a substantial advance. Photocatalysis, using visible light and a suitable catalyst, could provide a highly efficient and controlled method for the bromination step.

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product are central to green chemistry. This involves designing multi-step syntheses where purification steps are minimized and by-products are non-toxic or recyclable.

A comparative table of potential bromination strategies is presented below.

| Feature | Conventional Method (e.g., Br₂) | Green Alternative (e.g., NBS) | Advanced Approach (e.g., Photocatalysis) |

| Reagent | Elemental Bromine | N-Bromosuccinimide | HBr with an oxidant |

| Conditions | UV light or radical initiator | Radical initiator or heat | Visible light, photocatalyst |

| Solvent | Chlorinated (e.g., CCl₄) | Various, including greener options | Green solvents |

| Safety | High toxicity, corrosive | Solid, easier to handle | Milder conditions, avoids Br₂ |

| By-products | HBr | Succinimide (recyclable) | H₂O |

Exploration of C-H Functionalization Strategies on the Aromatic Ring

Direct functionalization of carbon-hydrogen (C-H) bonds on the aromatic ring of this compound is a powerful strategy for creating derivatives without the need for pre-functionalized starting materials. The existing isobutoxy group is an ortho-, para-directing group due to its electron-donating nature, which can be exploited for regioselective reactions.

Future research should investigate:

Directed C-H Activation: While the ether oxygen of the isobutoxy group can act as a weak directing group, more robust strategies are needed. Palladium-catalyzed reactions are a cornerstone of C-H activation. researchgate.net Research could focus on developing catalytic systems that can effectively utilize this weak directing ability or on temporary installation of a stronger directing group. Methodologies developed for the ortho-halogenation of arylnitriles or Weinreb amides demonstrate the power of directing groups in achieving high regioselectivity. organic-chemistry.orgresearchgate.net

Regioselectivity Studies: A systematic study of various C-H functionalization reactions (e.g., arylation, alkenylation, acylation) would be necessary to map the regiochemical outcomes. researchgate.net The steric bulk of the ortho-isobutoxy and bromomethyl groups will significantly influence the accessibility of the aromatic C-H bonds, potentially favoring functionalization at the less hindered C4 or C6 positions.

Catalyst Screening: A broad screening of transition metal catalysts beyond palladium, such as those based on rhodium, iridium, or copper, could uncover novel reactivity and selectivity patterns for the aromatic core of the molecule. For instance, rhodium catalysts have been shown to be highly effective in certain C-H functionalization reactions. nih.gov

Integration into Flow Chemistry Methodologies for Continuous Production and Study

Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and straightforward scalability. uc.ptpolimi.it The synthesis of this compound is an excellent candidate for adaptation to a continuous flow process.

Key research trajectories include:

Multi-Step Continuous Synthesis: Designing an integrated, multi-step flow process starting from simple precursors like 2-isobutoxytoluene would be a significant achievement. This could involve sequential reactor modules for benzylic bromination and any subsequent derivatization, potentially incorporating in-line purification and analysis. thieme.de

Handling of Hazardous Reagents: Flow reactors minimize the volume of hazardous reagents present at any given time, which is a major safety benefit when using brominating agents. researchgate.net This allows for the use of reaction conditions (e.g., high temperatures and pressures) that would be unsafe in large-scale batch reactors. uc.pt

Process Optimization and Automation: Flow chemistry systems can be coupled with automated optimization algorithms to rapidly screen reaction parameters (temperature, residence time, stoichiometry) and identify the ideal conditions for yield and purity. This accelerates process development significantly compared to batch methods. polimi.it The development of such a system would enable the on-demand production of the target compound and its derivatives. mdpi.comnih.gov

Advanced Catalyst Design Utilizing Derived Ligands

The structure of this compound makes it a valuable scaffold for the synthesis of novel ligands for transition metal catalysis. The reactive bromomethyl group can be readily converted into a variety of coordinating functionalities, such as phosphines, amines, N-heterocyclic carbenes (NHCs), or cyclopentadienyl (B1206354) groups.

Future research in this area should focus on:

Synthesis of Novel Ligand Architectures: The ortho-isobutoxy group can impart specific steric and electronic properties to a derived ligand. Its bulk can create a defined coordination pocket around a metal center, potentially influencing the selectivity of catalytic reactions. Its electron-donating nature can modulate the electronic properties of the metal, affecting its reactivity.

Application in Catalysis: Once synthesized, these new ligands can be complexed with various metals (e.g., palladium, rhodium, gold) and tested in a range of catalytic reactions. Potential applications include cross-coupling reactions, C-H activation, and asymmetric catalysis. The performance of these new catalysts could be benchmarked against existing systems.

Structure-Activity Relationship Studies: A systematic modification of the ligand backbone—for example, by altering the ether chain or introducing additional substituents on the aromatic ring—would allow for a detailed study of structure-activity relationships. This would provide fundamental insights into how ligand design influences catalytic performance.

Computational Design of Novel Derivatives with Predicted Reactivity Profiles

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules before they are synthesized in the lab, saving significant time and resources. For this compound, computational methods can guide the design of new derivatives with desired characteristics.

Potential research avenues include:

Predicting Reaction Outcomes: Density Functional Theory (DFT) calculations can be used to model reaction pathways and transition states for processes like C-H functionalization. This can help predict the most likely site of reaction on the aromatic ring and estimate activation barriers, guiding the choice of experimental conditions.

Screening Virtual Libraries: A virtual library of derivatives can be generated in silico by adding various functional groups to the parent structure. Computational tools can then be used to predict key properties for each derivative, such as electronic properties (e.g., HOMO/LUMO energies), steric profiles, and potential for intermolecular interactions. The PubChem database already contains some predicted data for the parent compound, such as XlogP and predicted collision cross-section values, which serves as a starting point. uni.lu

Designing Functional Molecules: By correlating predicted properties with desired functions (e.g., ligand-metal binding affinity, electronic absorption spectra), researchers can rationally design new derivatives for specific applications in catalysis or materials science.

Opportunities for Interdisciplinary Research Collaborations

The full research potential of this compound and its derivatives is best unlocked through collaborations that span multiple scientific disciplines.

Chemistry and Chemical Engineering: The development of scalable and efficient flow chemistry processes for this compound requires close collaboration between synthetic organic chemists and chemical engineers to design, build, and optimize reactor systems. researchgate.net

Synthetic and Computational Chemistry: Experimental chemists can synthesize novel derivatives and catalysts that have been designed and prioritized by computational chemists, creating a powerful feedback loop for discovery.

Chemistry and Materials Science: Derivatives of the parent compound could be explored as monomers for novel polymers or as components in organic electronic materials. This would necessitate collaboration with materials scientists to characterize the physical and electronic properties of these new materials.

Chemistry and Biology/Pharmacology: While avoiding direct study of dosage or adverse effects, collaborations could focus on synthesizing derivatives for use as tool compounds or bioconjugation reagents in fundamental biological research, leveraging the unique steric and electronic properties of the scaffold.

By pursuing these future research trajectories, the scientific community can unlock the full potential of this compound as a versatile building block for creating novel molecules and materials.

Q & A

Basic Research Question

- ¹H NMR : The bromomethyl group (-CH₂Br) appears as a singlet at δ 4.2–4.5 ppm, while the 2-methylpropoxy substituent shows characteristic splitting patterns for isopropyl protons (δ 1.0–1.2 ppm for CH₃ and δ 3.4–3.7 ppm for OCH₂) .

- HPLC : Retention time discrepancies help identify impurities, such as unreacted precursors or di-brominated byproducts.

What challenges arise in achieving regioselective functionalization of the benzene ring in this compound?

Advanced Research Question

Regioselectivity is influenced by the electron-donating 2-methylpropoxy group, which directs electrophilic substitution to the para position. However, steric hindrance from the bulky substituent can lead to competing meta substitution. Strategies include:

- Catalytic Control : Using Lewis acids (e.g., FeCl₃) to modulate electrophilic attack .

- Temperature Modulation : Lower temperatures favor kinetic (meta) products, while higher temperatures favor thermodynamic (para) products.

How does the bromomethyl group’s reactivity impact the compound’s stability under varying storage conditions?

Advanced Research Question

The bromomethyl group is susceptible to hydrolysis and nucleophilic substitution, especially in polar protic solvents (e.g., water or alcohols). Stability studies (e.g., ) suggest:

- Degradation Pathways : Hydrolysis to methanol derivatives under acidic/basic conditions.

- Stabilization : Storage in anhydrous acetonitrile or DMSO at -20°C reduces decomposition rates.

What role does this compound play in synthesizing complex organic molecules, such as pharmaceuticals or agrochemicals?

Advanced Research Question

The bromomethyl group serves as a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitutions. Applications include:

- Drug Intermediates : Synthesis of antiferroptotic inhibitors () via imidazole-thiol coupling.

- Agrochemicals : Building blocks for pesticides, leveraging the stability of the trifluoromethoxy group ().

How do structural modifications (e.g., replacing bromine with chlorine) alter the compound’s reactivity and biological activity?

Advanced Research Question

- Reactivity : Chlorine’s lower electronegativity reduces leaving-group ability, slowing SN2 reactions compared to bromine .

- Biological Impact : Bromine’s larger atomic radius enhances hydrophobic interactions in enzyme binding pockets, increasing potency in inhibitors ().

What analytical methods are critical for detecting trace impurities in synthesized batches?

Basic Research Question

- GC-MS : Identifies volatile byproducts (e.g., residual solvents or degradation products).

- LC-UV/HRMS : Detects non-volatile impurities (e.g., di-substituted isomers) with ppm-level sensitivity .

How can computational modeling predict the compound’s interaction with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.